(1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol
Description
(1R,2S)-1-Amino-1-(4-methylphenyl)propan-2-ol is a chiral β-amino alcohol characterized by a 4-methylphenyl group at position 1, an amino group at position 1, and a hydroxyl group at position 2.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8-,10-/m0/s1 |
InChI Key |
HZSTYYBSLOXCOR-WPRPVWTQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@H](C)O)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and nitroethane.
Formation of Nitro Alcohol: The first step involves the condensation of 4-methylbenzaldehyde with nitroethane under basic conditions to form a nitro alcohol intermediate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form secondary amines using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary amines
Substitution: Formation of substituted amines or alcohols
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature allows for the investigation of stereospecific binding and activity.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes.
Industry
In the industrial sector, this compound can be utilized in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of (1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydroxyl group can participate in additional interactions, stabilizing the compound within the binding pocket. The methyl-substituted phenyl group provides hydrophobic interactions, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
(1R,2S)-1-Amino-1-(4-Fluoro-3-Methylphenyl)propan-2-ol (CAS 1270103-37-1)
Structural Differences :
- The phenyl ring has a fluoro substituent at position 4 and a methyl group at position 3, compared to the 4-methylphenyl group in the target compound.
Physicochemical Properties : - Molecular Formula: C10H14FNO vs. C10H15NO (target).
- Molar Mass : 183.22 g/mol vs. 167.23 g/mol (estimated for target).
- Predicted pKa: 12.55 ± 0.45, indicating strong basicity, likely due to the amino group. The target compound may exhibit similar basicity . Synthetic Relevance:
- Fluorinated analogs often display enhanced lipophilicity and metabolic stability, which could influence bioavailability compared to the non-fluorinated target compound .
(2S)- and (2R)-2-Amino-3-Phenyl-1-propanol Derivatives
Structural Differences :
- The amino group is at position 2, and the hydroxyl group is at position 1, with a phenyl substituent at position 3 (vs. 4-methylphenyl at position 1 in the target). Synthesis:
- Prepared via N-alkylation of dimethylamine derivatives, yielding quaternary ammonium salts. This contrasts with sulfone-directed asymmetric catalysis methods used for the target compound’s analogs .
Biological Activity :
(1R,2S)-1-Fluoro-1-Phenylpropan-2-ol Derivatives
Structural Differences :
- A fluoro substituent replaces the amino group at position 1, with a phenyl group at position 1. Synthetic Applications:
- These compounds serve as intermediates for β-adrenergic receptor ligands. The absence of an amino group may reduce basicity compared to the target compound, altering solubility and receptor interactions .
Efavirenz Intermediate: (1R,2S)-1-Phenyl-2-(1-Pyrrolidinyl)-1-propanol
Structural Differences :
- A pyrrolidinyl group replaces the hydroxyl group at position 2, and the 4-methylphenyl group is absent.
Industrial Relevance : - Critical for synthesizing Efavirenz, a first-line HIV treatment. Synthesis Methods:
- Both biological fermentation and chemical synthesis are employed, with fermentation offering environmental advantages.
Key Comparative Data Table
Biological Activity
(1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol, also known as a chiral amino alcohol, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which influence its interactions with biological targets.
Chemical Structure and Properties
The chemical structure of this compound includes:
- An amino group (-NH2)
- A hydroxyl group (-OH)
- A 4-methylphenyl substituent attached to a propan-2-ol backbone
This configuration is crucial for its biological activity and selectivity towards various enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to bind selectively to specific enzymes and receptors. This binding can lead to either inhibition or activation of enzymatic functions, influencing various metabolic pathways. Ongoing research aims to elucidate the specific molecular targets and pathways involved in its action.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. For example:
- Cholinesterase Inhibition : Studies have shown that certain derivatives of this compound may inhibit cholinesterase activity, which is significant for conditions like Alzheimer's disease .
Receptor Binding
The compound has been studied for its interactions with various receptors:
- Adrenergic Receptors : Preliminary findings suggest potential binding affinity towards adrenergic receptors, which play a role in cardiovascular functions.
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These findings suggest potential applications in developing antimicrobial agents .
Case Study 2: Neurological Applications
In another study focusing on neurological disorders, this compound was evaluated for its neuroprotective effects. The compound was found to significantly reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
